Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 2-azaspiro[33]heptane-6-carboxylate is a compound of interest in the field of organic chemistry It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient and scalable synthetic routes to tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate have been described. These methods involve the selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds . The synthesis typically involves the use of zinc powder in dioxane as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that these methods can be adapted for larger-scale production. The use of common reagents and conditions in organic synthesis facilitates the potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various types of chemical reactions, including:
Reduction: Specific conditions for reduction reactions involving this compound are less documented but are likely feasible given its structural features.
Substitution: The compound can undergo substitution reactions, particularly on the azetidine and cyclobutane rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include zinc powder, dioxane, and various oxidizing agents such as Baeyer-Villiger monooxygenase .
Major Products
The major products formed from these reactions include γ-butyrolactone derivatives and other spirocyclic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Its potential as a pharmacophore suggests applications in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Specific molecular targets and pathways involved are still under investigation, but the compound’s structural features suggest it could interact with a variety of biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound is closely related and shares similar synthetic routes and applications.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Another similar compound used in the synthesis of pharmaceuticals.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound also features a spirocyclic structure and is used in drug discovery.
Uniqueness
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-4-11(5-8)6-12-7-11/h8,12H,4-7H2,1-3H3 |
InChI Key |
FHBQVEQCFGVTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CNC2 |
Origin of Product |
United States |
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